molecular formula C19H15ClF3NO2 B11611907 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11611907
M. Wt: 381.8 g/mol
InChI Key: CYQLERYSULTQDU-UHFFFAOYSA-N
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Description

1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenoxy group, a propyl chain, and a trifluoroethanone moiety attached to an indole core

Preparation Methods

The synthesis of 1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the propyl chain.

    Introduction of the Trifluoroethanone Moiety: The trifluoroethanone group is incorporated through acylation reactions, often using trifluoroacetic anhydride or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions used.

Scientific Research Applications

1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:

    1-[3-(2-Chlorophenoxy)propyl]-1H-indole-3-carbaldehyde: This compound shares a similar indole core and chlorophenoxy group but differs in the presence of a carbaldehyde group instead of a trifluoroethanone moiety.

    N-(1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide: This compound contains a benzimidazole core and a furan carboxamide group, highlighting the diversity of structures that can be derived from the chlorophenoxypropyl motif.

The uniqueness of 1-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClF3NO2

Molecular Weight

381.8 g/mol

IUPAC Name

1-[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15ClF3NO2/c20-15-7-2-4-9-17(15)26-11-5-10-24-12-14(18(25)19(21,22)23)13-6-1-3-8-16(13)24/h1-4,6-9,12H,5,10-11H2

InChI Key

CYQLERYSULTQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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